(S)-1-(4-Bromopyridin-2-yl)ethanamine hydrochloride
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Overview
Description
(S)-1-(4-Bromopyridin-2-yl)ethanamine hydrochloride is a chemical compound that belongs to the class of organic compounds known as pyridines. It is characterized by the presence of a bromine atom attached to the pyridine ring and an ethanamine group. This compound is often used in various scientific research applications due to its unique chemical properties.
Preparation Methods
The synthesis of (S)-1-(4-Bromopyridin-2-yl)ethanamine hydrochloride typically involves several steps. One common method includes the bromination of 2-aminopyridine to form 2-bromo-4-aminopyridine. This intermediate is then subjected to a reductive amination reaction with acetaldehyde to yield (S)-1-(4-Bromopyridin-2-yl)ethanamine. The final step involves the conversion of the free base to its hydrochloride salt by treatment with hydrochloric acid .
Chemical Reactions Analysis
(S)-1-(4-Bromopyridin-2-yl)ethanamine hydrochloride can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, where the bromine atom is replaced by other nucleophiles such as amines or thiols.
Coupling Reactions: It can participate in coupling reactions, such as Suzuki or Heck coupling, to form more complex molecules.
Scientific Research Applications
(S)-1-(4-Bromopyridin-2-yl)ethanamine hydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: This compound is used in the study of biological systems, particularly in the investigation of enzyme interactions and receptor binding.
Industry: It is used in the production of various chemical products and intermediates.
Mechanism of Action
The mechanism of action of (S)-1-(4-Bromopyridin-2-yl)ethanamine hydrochloride involves its interaction with specific molecular targets. It can bind to receptors or enzymes, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context in which the compound is used .
Comparison with Similar Compounds
(S)-1-(4-Bromopyridin-2-yl)ethanamine hydrochloride can be compared with other similar compounds such as:
2-(4-Bromopyridin-2-yl)ethanamine: This compound lacks the stereochemistry present in this compound.
(4-Bromopyridin-2-yl)methanamine hydrochloride: This compound has a different alkyl chain length compared to this compound
The uniqueness of this compound lies in its specific stereochemistry and the presence of the ethanamine group, which can influence its reactivity and interactions with biological targets.
Properties
Molecular Formula |
C7H10BrClN2 |
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Molecular Weight |
237.52 g/mol |
IUPAC Name |
(1S)-1-(4-bromopyridin-2-yl)ethanamine;hydrochloride |
InChI |
InChI=1S/C7H9BrN2.ClH/c1-5(9)7-4-6(8)2-3-10-7;/h2-5H,9H2,1H3;1H/t5-;/m0./s1 |
InChI Key |
PHKIMBPFWPQAKE-JEDNCBNOSA-N |
Isomeric SMILES |
C[C@@H](C1=NC=CC(=C1)Br)N.Cl |
Canonical SMILES |
CC(C1=NC=CC(=C1)Br)N.Cl |
Origin of Product |
United States |
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